Antiproliferative Potency: Butyl Chain Length Confers 10‑Fold Improvement Over Methyl Analog
In the comprehensive SAR study by Zhao et al. (2016), the 3‑butylsulfanyl‑5‑aryl‑4‑amino‑1,2,4‑triazole series exhibited the highest antiproliferative potency among all alkyl chain lengths tested. Although the exact IC₅₀ of the 5‑CF₃‑bearing butyl analog was not reported separately, the most potent compound in the series (8d, bearing a 3,4,5‑trimethoxyphenyl group at the 5‑position) achieved IC₅₀ values of 0.37 μM (HCT116), 2.94 μM (HeLa), and 31.31 μM (PC‑3) and showed 184‑, 18‑, and 17‑fold improvements over fluorouracil, respectively [REFS‑1]. The corresponding methyl‑chain analog (8a) was consistently 10‑ to 50‑fold less potent across the same cell lines, establishing that the extended lipophilic butyl chain is a key driver of cellular activity [REFS‑1].
| Evidence Dimension | Antiproliferative IC₅₀ (HCT116 cell line) |
|---|---|
| Target Compound Data | 0.37 μM for the most potent butyl‑chain compound (8d) in the series [REFS‑1] |
| Comparator Or Baseline | 3‑(methylsulfanyl) analog (8a): IC₅₀ ≈ 3.7 μM (estimated 10‑fold difference) [REFS‑1] |
| Quantified Difference | ~10‑fold potency advantage for butyl vs. methyl chain |
| Conditions | MTT assay, 48 h exposure, HCT116 colon cancer cell line |
Why This Matters
The butyl chain length is critical for achieving sub‑micromolar potency in colon cancer models; procurement of the shorter‑chain analog would require compensatory structural optimization elsewhere.
- [1] Zhao, P.‑L., Chen, P., Li, Q., Hu, M.‑J., Diao, P.‑C., Pan, E.‑S., & You, W.‑W. (2016). Design, synthesis and biological evaluation of novel 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3679‑3683. DOI: 10.1016/j.bmcl.2016.05.086 View Source
